An In-Depth Technical Guide to the Biological and Toxicological Profile of 4-Phenyl-2-buten-1-ol
An In-Depth Technical Guide to the Biological and Toxicological Profile of 4-Phenyl-2-buten-1-ol
Introduction: Unveiling a Potential Bioactive Scaffold
4-Phenyl-2-buten-1-ol, a member of the phenylpropanoid class of organic compounds, presents an intriguing scaffold for biological investigation. Its structure, characterized by a phenyl group, a butenol chain, and a primary alcohol, suggests the potential for a range of pharmacological and toxicological activities. Phenylpropanoids, as a class, are widely recognized for their diverse biological effects, including antimicrobial, anti-inflammatory, and insecticidal properties.[1][2] This guide provides a comprehensive overview of the predicted biological activities and toxicological profile of 4-phenyl-2-buten-1-ol, based on the known characteristics of its structural analogs.
Table 1: Physicochemical Properties of 4-Phenyl-2-buten-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | PubChem |
| Molecular Weight | 148.20 g/mol | PubChem |
| IUPAC Name | (2E)-4-phenylbut-2-en-1-ol | PubChem |
| Synonyms | 4-Phenyl-trans-2-buten-1-ol | PubChem |
| CAS Number | 42238-15-3 | PubChem |
| Predicted LogP | 2.0 | ChemAxon |
Predicted Biological Activities: A Landscape of Therapeutic Potential
The structural motifs within 4-phenyl-2-buten-1-ol, namely the cinnamyl alcohol-like backbone, suggest a number of potential biological activities that warrant experimental validation.
Antimicrobial and Antifungal Activity
Phenylpropanoids, including cinnamaldehyde and its derivatives, are well-documented for their potent antimicrobial and antifungal activities.[3][4] This activity is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[2] The α,β-unsaturated alcohol moiety in 4-phenyl-2-buten-1-ol is a key pharmacophore that could contribute to similar mechanisms of action.
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Causality of Experimental Choice: A broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of clinically relevant bacteria and fungi. This provides a quantitative measure of antimicrobial potency.
Insecticidal and Repellent Activity
Cinnamaldehyde and related phenylpropanoids have demonstrated significant insecticidal and repellent effects against various insect pests.[5] The mechanism often involves neurotoxicity, targeting receptors in the insect nervous system. The structural similarity of 4-phenyl-2-buten-1-ol to these compounds suggests it may possess similar insecticidal properties.
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Causality of Experimental Choice: A contact toxicity bioassay is a direct and effective method to determine the lethal concentration (LC50) of a compound against a target insect species. An olfactometer assay can be used to quantify the repellent effect.
Anti-inflammatory Activity
Many phenylpropanoids exhibit anti-inflammatory effects by modulating key signaling pathways, such as NF-κB, and inhibiting the production of pro-inflammatory mediators.[1] The potential for 4-phenyl-2-buten-1-ol to exert anti-inflammatory effects should be investigated, given its structural relationship to known anti-inflammatory phenylpropanoids.
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Causality of Experimental Choice: An in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages is a well-established model to screen for anti-inflammatory activity. Measuring the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α and IL-6 provides a clear indication of a compound's anti-inflammatory potential.
Toxicological Profile: A Critical Assessment of Safety
A thorough evaluation of a compound's toxicity is paramount for any potential therapeutic or commercial application. While specific data for 4-phenyl-2-buten-1-ol is lacking, we can infer a potential toxicological profile from related molecules and outline the necessary experimental assessments.
Cytotoxicity
The potential for a compound to be toxic to mammalian cells is a primary safety concern. The α,β-unsaturated carbonyl moiety present in some phenylpropanoids can be reactive and contribute to cytotoxicity. The corresponding alcohol in 4-phenyl-2-buten-1-ol may have a different cytotoxicity profile.
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Causality of Experimental Choice: The MTT assay is a widely used, reliable, and colorimetric method for assessing cell viability and cytotoxicity in vitro. Using a panel of cell lines, including normal and cancerous cells, can provide insights into both general cytotoxicity and potential for selective anticancer activity.
Genotoxicity
Genotoxicity, the potential for a compound to damage DNA, is a critical endpoint in safety assessment. Aldehydes, which are structurally related to the alcohol in the topic compound, have been associated with mutagenicity. Therefore, it is crucial to evaluate the genotoxic potential of 4-phenyl-2-buten-1-ol.
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Causality of Experimental Choice: The Ames test (bacterial reverse mutation assay) is a standard initial screening for mutagenicity. The micronucleus assay in mammalian cells provides an in vitro assessment of clastogenic and aneugenic effects.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of 4-phenyl-2-buten-1-ol that inhibits the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Methodology:
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Preparation of Compound Stock: Prepare a stock solution of 4-phenyl-2-buten-1-ol in a suitable solvent (e.g., DMSO) at a high concentration.
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Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.
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Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
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Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
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MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol: MTT Cytotoxicity Assay
Objective: To assess the effect of 4-phenyl-2-buten-1-ol on the viability of mammalian cells.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
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Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density and allow them to attach overnight.
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Compound Treatment: Treat the cells with various concentrations of 4-phenyl-2-buten-1-ol and incubate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
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Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
While direct experimental data on 4-phenyl-2-buten-1-ol remains elusive, the analysis of its structural analogs provides a strong rationale for investigating its potential as a bioactive agent. The predicted antimicrobial, insecticidal, and anti-inflammatory activities, coupled with the need for a thorough toxicological evaluation, lay the groundwork for a comprehensive research program. The experimental protocols detailed in this guide offer a clear path forward for researchers to elucidate the true biological and toxicological profile of this intriguing phenylpropanoid. Future studies should focus on the synthesis and purification of 4-phenyl-2-buten-1-ol, followed by the systematic application of the described bioassays. Such research will be instrumental in determining its potential for development in the pharmaceutical, agricultural, or cosmetic industries.
References
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Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 2020. Available at: [Link]
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Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella. Journal of Natural Products, 1991. Available at: [Link]
- Ilijeva, R., & Buchbauer, G. (2016). Biological Properties of Some Volatile Phenylpropanoids.
- Biological Activity and Applications of N
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Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Journal of General and Applied Microbiology, 2022. Available at: [Link]
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An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI, 2023. Available at: [Link]
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Cinnamaldehyde and related phenylpropanoids, natural repellents, and insecticides against Sitophilus zeamais (Motsch.). A chemical structure-bioactivity relationship. Pest Management Science, 2019. Available at: [Link]
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